
creating gex-2 mutant strains for genetic
analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GeX-2

Cat. No.: B15616774 Get Quote

An Application Note and Protocol for Creating gex-2 Mutant C. elegans Strains for Genetic
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Introduction
Caenorhabditis elegans is a powerful model organism for genetic analysis due to its short life

cycle, well-defined genome, and amenability to genetic manipulation.[1] This document

provides a detailed protocol for generating mutant strains of the gex-2 gene in C. elegans

using the CRISPR/Cas9 system. The gex-2 gene, a homolog of the mammalian Rac1

interactor p140/Sra-1, is essential for tissue morphogenesis and cell migration during

embryonic development.[2][3]

In C. elegans, GEX-2 and its interacting partner GEX-3 are crucial for the proper organization

of differentiating cells.[2] They colocalize at cell boundaries and are implicated in the Rac

GTPase signaling pathway, which regulates cytoskeletal rearrangements.[2][4] The absence of

gex-2 function leads to severe defects, including the failure of hypodermal cells to enclose the

embryo, resulting in a "gut on the exterior" (Gex) phenotype and embryonic lethality.[2]

Creating and analyzing gex-2 mutant strains can provide valuable insights into the fundamental

mechanisms of morphogenesis and cell migration, which are relevant to developmental biology

and disease research.
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The gex-2 gene is critical for organizing cells into functional tissues.[2] Loss-of-function

mutations result in severe and lethal developmental defects.

Gene Information Description Reference

Gene Name gex-2 (gut on exterior-2) [2]

Systematic Name F56A11.1 [3]

Homologs Mammalian p140/Sra-1 [2][3]

Function

Required for tissue

morphogenesis and cell

migrations.

[2][4]

Protein Interactions

Interacts with GEX-3;

implicated in Rac GTPase

signaling.

[2]

Reported Mutant

Phenotypes (Loss-of-

Function)

Description Reference

Embryonic Lethality

Homozygous null mutants

arrest development as

embryos.

[2]

"Gex" Phenotype

Gut on the exterior; internal

organs are found on the

ventral surface due to failed

hypodermal cell enclosure.

[2]

Morphogenesis Defects

Differentiated cells fail to

organize properly; hypodermal

cells cluster dorsally instead of

spreading.

[2][4]

Available Alleles

gex-2(ok1603) is a

homozygous lethal deletion

allele available from the CGC.

[5]
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Proposed Signaling Pathway and Experimental
Workflow
The following diagrams illustrate the proposed signaling pathway for GEX-2 and the

experimental workflow for generating mutant strains.
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Caption: Proposed pathway where the GEX-2/GEX-3 complex mediates Rac GTPase signals.
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Caption: Workflow for generating and identifying gex-2 mutants in C. elegans.
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These protocols outline the CRISPR/Cas9-mediated generation of gex-2 knockout mutants in

C. elegans. Standard laboratory sterile techniques should be used throughout.

Protocol 1: Designing and Preparing CRISPR/Cas9
Reagents for gex-2 Knockout
This protocol describes the design of a single guide RNA (sgRNA) to target gex-2 and the

preparation of the necessary reagents for injection. The direct delivery of a Cas9

ribonucleoprotein (RNP) complex is often highly efficient.[6]

1. sgRNA Design: a. Obtain the gex-2 (F56A11.1) genomic sequence from --INVALID-LINK--.

b. Use an online sgRNA design tool (e.g., --INVALID-LINK--) to identify potential 20-nucleotide

target sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM)

sequence ('NGG').[6] c. Select sgRNAs in an early exon to maximize the chance of generating

a null allele. Choose targets with high predicted on-target scores and low off-target scores.

2. Reagent Preparation: a. Synthesize crRNA and tracrRNA: Order synthetic crRNA (containing

the 20-nt gex-2 target sequence) and universal tracrRNA.[6] Reconstitute the RNAs in

nuclease-free buffer to a stock concentration (e.g., 4 µg/µl).[6] b. Prepare Cas9 Nuclease: Use

commercially available purified Cas9 protein with a nuclear localization signal (NLS). c. Prepare

Co-injection Markers: A plasmid expressing a fluorescent marker (e.g., pRF4 with rol-6(su1006)

for a roller phenotype, or myo-2p::mCherry for pharyngeal fluorescence) is used to identify

successfully injected animals and their progeny.[7] d. (Optional) Prepare a Repair Template:

For precise deletions or insertions, a single-stranded oligodeoxynucleotide (ssODN) can be

included as a repair template. This template should have 35-100 bp homology arms flanking

the desired edit.[8]

Protocol 2: Microinjection of C. elegans
This protocol details the preparation of the injection mix and the procedure for injecting the

gonads of young adult hermaphrodites.[7][9]

1. Prepare Injection Mix: a. On ice, combine the following components in a 0.5 ml tube. The

final volume is typically 10-20 µl.[6]
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Component Stock Concentration Volume (µl) Final Concentration

Cas9 Protein 20 µM 2.5 25 µM

gex-2 crRNA 100 µM 1.0 5 µM

tracrRNA 100 µM 2.0 10 µM

Co-injection Marker 100 ng/µl 0.5 2.5-5 ng/µl

Nuclease-Free Water - to 20 µl -

b. Incubate the mix at 37°C for 15 minutes to allow the RNP complex to form.[9] c. Centrifuge

at maximum speed for 10 minutes to pellet any debris.[6] Transfer the supernatant to a new

tube.

2. Microinjection Procedure: a. Prepare injection pads (agarose pads on a coverslip). b. Pick

young adult C. elegans (with few or no eggs in the uterus) and transfer them to a drop of

halocarbon oil on the injection pad. c. Load 1-2 µl of the injection mix into a microinjection

needle. d. Using a compound microscope with DIC optics, inject the mix into both gonad arms

of each worm.[9] e. After injection, recover each worm by placing it onto a seeded NGM plate

(1 worm per plate).[6] Incubate at 20-25°C.

Protocol 3: Screening and Identification of gex-2
Mutants
This protocol describes how to identify F1 animals carrying a mutation in gex-2. Since

homozygous gex-2 mutants are non-viable, the goal is to isolate heterozygotes.

1. F1 Screening: a. Three to four days post-injection, screen the plates for F1 progeny

expressing the co-injection marker (e.g., Roller or fluorescent pharynx). b. Isolate at least 24-48

individual F1 animals expressing the marker onto separate plates and allow them to lay eggs.

2. Genotyping F1 Animals: a. After the F1s have laid eggs for 1-2 days, sacrifice each F1 for

molecular analysis. b. Single-Worm Lysis: Place each worm in 10-20 µl of lysis buffer (e.g.,

50mM KCl, 10mM Tris pH 8.3, 2.5mM MgCl2, 0.45% NP-40, 0.45% Tween-20, with 0.1 µg/µl

Proteinase K).[8] Freeze-thaw, then incubate at 65°C for 1 hour, followed by 95°C for 15

minutes to inactivate the proteinase K.[10] c. PCR Amplification: Design primers that flank the
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sgRNA target site in gex-2. Use 1-2 µl of the worm lysate as a template for PCR. d. Identify

Mutations: Analyze the PCR products on an agarose gel. Small insertions or deletions (indels)

caused by NHEJ may not cause a visible size shift. Therefore, all PCR products from marker-

positive F1s should be purified and sent for Sanger sequencing. e. Sequence Analysis: Align

the sequencing results to the wild-type gex-2 sequence to identify F1s that are heterozygous

for a frameshift-inducing indel.

3. Confirmation and Strain Maintenance: a. Once a heterozygous F1 founder is identified,

propagate its F2 progeny. b. The heterozygous strain will segregate in a Mendelian ratio: 1/4

wild-type (non-viable gex-2 homozygotes), 2/4 heterozygotes, and 1/4 marker homozygotes (if

a visible marker is used). The key confirmation is observing ~25% embryonic lethality among

the progeny of the identified heterozygote. c. Maintain the strain by picking healthy

heterozygotes each generation.

Protocol 4: Phenotypic Analysis of gex-2 Mutants
Because gex-2 is essential for embryonic development, analysis focuses on the terminal

phenotype of homozygous embryos produced by heterozygous parents.

1. Embryonic Lethality Assay: a. Single-clone several L4-stage heterozygous gex-2(+/ -) worms

onto individual plates. b. Allow them to lay eggs for a defined period (e.g., 4-6 hours). c.

Remove the parent worms and count the number of eggs laid (Total N). d. After 24-48 hours,

count the number of unhatched eggs (lethal) and hatched larvae. e. Calculate the percentage

of embryonic lethality.

Genotype of Parent Expected Embryonic Lethality (%)

Wild-Type (N2) < 2%

gex-2(+/ -) Heterozygote ~25%

2. Microscopic Analysis of Arrested Embryos: a. Collect embryos from heterozygous mothers

by bleaching. b. Mount the embryos on an agarose pad for high-magnification DIC microscopy.

c. Observe the terminal phenotype of the arrested embryos. Look for the characteristic "Gex"

phenotype, where hypodermal cells fail to enclose the embryo, and internal tissues like the gut

are exposed.[2] Compare this to wild-type embryos at similar developmental stages.
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3. Advanced Analysis: a. Use fluorescent markers for specific cell types (e.g., gut, hypodermis)

in the heterozygous background to precisely characterize the cell organization defects in

homozygous mutant embryos. b. Perform time-lapse imaging (4D microscopy) of embryos from

heterozygous parents to pinpoint the exact stage at which morphogenesis fails.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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